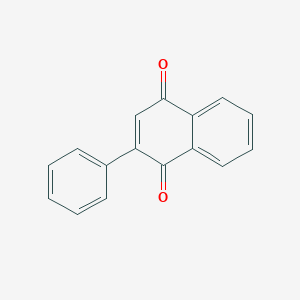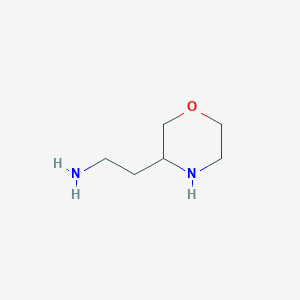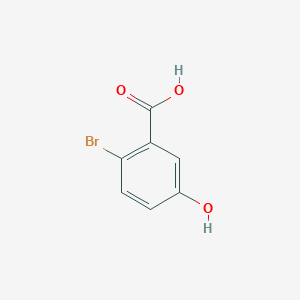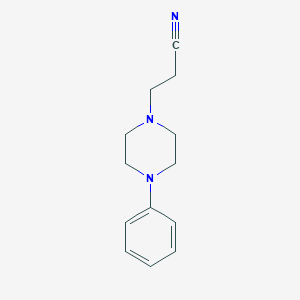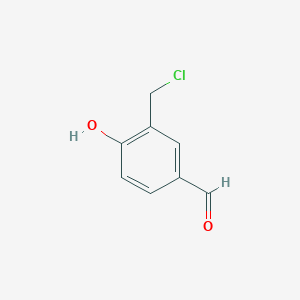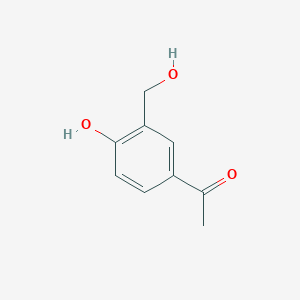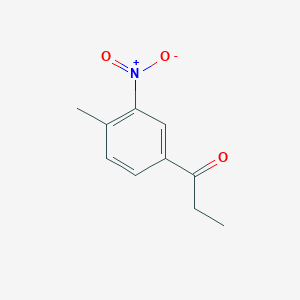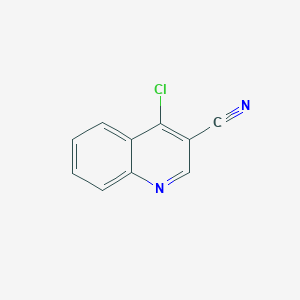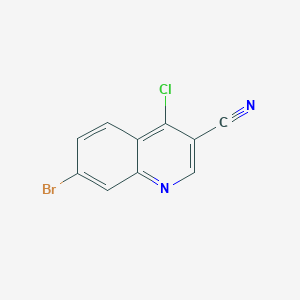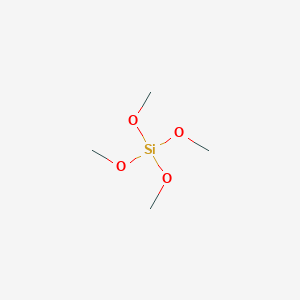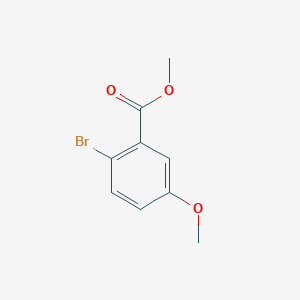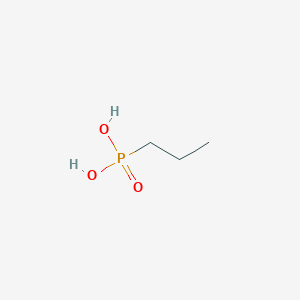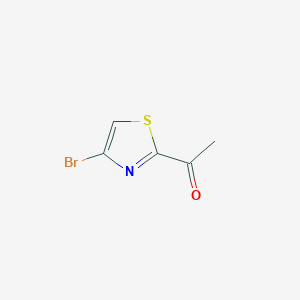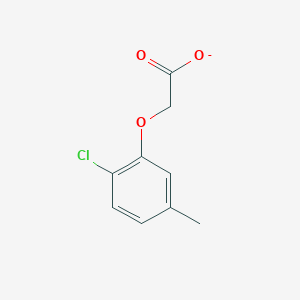
(2-Chloro-5-methyl-phenoxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-methyl-phenoxy)-acetic acid, or CMPA, is an organochlorine compound that has been used in scientific research for a variety of applications. CMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Sorption to Soil and Organic Matter
Research has shown that phenoxy herbicides, including compounds similar to (2-Chloro-5-methyl-phenoxy)-acetic acid, exhibit significant sorption to soil, organic matter, and minerals. The sorption behavior is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This suggests potential environmental impacts regarding the mobility and persistence of these herbicides in soil ecosystems (Werner, Garratt, & Pigott, 2012).
Degradation and Removal Techniques
The degradation of phenoxy acids in aquatic environments has been reviewed, highlighting their high solubility in water and low absorption in soil, making them highly mobile and capable of reaching surface and groundwater. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are effective in reducing the concentrations of these compounds in water (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acid herbicides. Treatment options for this wastewater include biological processes and activated carbon, which can remove a significant portion of these compounds, highlighting the importance of effective wastewater management practices to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Analysis and Detection Methods
The analysis and detection of phenoxy acid herbicide residues in food and water have seen significant advancements. Techniques such as gas chromatography, liquid chromatography, and capillary electrophoresis have been utilized to detect these compounds, underscoring the importance of monitoring herbicide residues in the environment to ensure public health and safety (Mei, Hong, & Chen, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIBWJTYHKGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-phenoxy)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

